molecular formula C20H22N4 B2919660 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900886-14-8

6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2919660
CAS No.: 900886-14-8
M. Wt: 318.424
InChI Key: HFFMJSMAOSRRHA-UHFFFAOYSA-N
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Description

6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as an allyl group, a methyl group, a phenyl group, and a pyrrolidin-1-yl group. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as acetic acid, hydrochloric acid, or sodium hydroxide to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or tosylates.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, or addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Research has shown that it can interact with various biological targets, leading to promising therapeutic effects.

Medicine: In the medical field, this compound is being explored for its potential use in treating diseases such as cancer, inflammation, and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Pyrazolo[1,5-a]pyrimidines: Other derivatives within this class have been studied for their pharmacological properties.

  • Pyrrolidine-based Compounds: These compounds also contain the pyrrolidine ring and are used in drug discovery.

Uniqueness: 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-methyl-3-phenyl-6-prop-2-enyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-3-9-17-15(2)22-19-18(16-10-5-4-6-11-16)14-21-24(19)20(17)23-12-7-8-13-23/h3-6,10-11,14H,1,7-9,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMJSMAOSRRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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